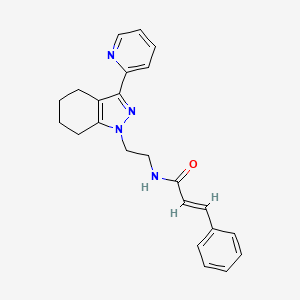![molecular formula C17H18N2O5 B2526286 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-méthyl-5-oxopyrrolidine-3-carboxamide CAS No. 1448053-87-9](/img/structure/B2526286.png)
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-méthyl-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide is a synthetic molecule that appears to be designed for potential therapeutic applications. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their biological activities. For instance, N-benzyl-N-(pyrrolidin-3-yl)carboxamides have been studied for their role as dual serotonin and noradrenaline reuptake inhibitors, which suggests that the compound may also target central nervous system (CNS) pathways .
Synthesis Analysis
The synthesis of related compounds involves the formation of carboxamide linkages and the introduction of various functional groups to the core structure to modulate biological activity. For example, the synthesis of N-benzyl-N-(pyrrolidin-3-yl)carboxamides includes the creation of a carboxamide bond and the addition of a benzyl group, which is crucial for the observed serotonin and noradrenaline reuptake inhibition . This suggests that the synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide would similarly involve multiple steps to introduce the benzo[d][1,3]dioxol group and the carboxamide linkage.
Molecular Structure Analysis
The molecular structure of compounds closely related to the one has been analyzed using techniques such as X-ray diffraction, which provides information on the three-dimensional arrangement of atoms within the molecule. For instance, the structural analysis of 4-hydroxy-1-methyl-2,2-dioxo-N-(pyridin-2-yl)-1H-2λ6,1-benzothiazine-3-carboxamides revealed that these compounds exist as internal salts . This level of structural detail is essential for understanding the interaction of the compound with biological targets.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored to enhance their biological properties. For example, the methylation of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide was investigated as a means to improve analgesic properties . Such modifications can significantly affect the pharmacological profile of the compounds, indicating that the chemical reactions involved in modifying the structure of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide would be critical for its intended use.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely tied to their pharmacokinetic and pharmacodynamic profiles. The compounds studied in the provided papers have been characterized for their drug-like physicochemical properties, which are consistent with CNS target space . These properties include solubility, lipophilicity, and stability, all of which are important for the compound's ability to reach its intended site of action and exert its therapeutic effects.
Applications De Recherche Scientifique
Applications anticancéreuses
Une série de 1-benzo[d][1,3]dioxol-5-yl-indoles portant des motifs hétéroaryles fusionnés en position 3 ont été conçus sur la base de rapports de littérature sur l'activité des indoles contre diverses lignées cellulaires cancéreuses . Ces composés ont été synthétisés via un couplage croisé C-N catalysé par le Pd et évalués pour leur activité anticancéreuse contre des lignées cellulaires cancéreuses de la prostate (LNCaP), du pancréas (MIA PaCa-2) et de la leucémie lymphoblastique aiguë (CCRF-CEM) .
Détection du plomb cancérigène
Le composé a été utilisé pour la détection significative de l'ion métallique lourd cancérigène, le plomb (Pb2+), via une approche électrochimique fiable . Un capteur Pb2+ sensible et sélectif a été développé via le dépôt d'une fine couche du composé sur un GCE avec la matrice de polymère conducteur Nafion (NF) .
Activité antioxydante
Le composé a été synthétisé et évalué pour son activité antioxydante . Le composé a été préparé via une méthode de condensation simple utilisant du benzo-[d][1,3]-dioxole carbaldéhyde, de la benzènesulfonylhydrazine (BSH) et de la 4-méthyl-benzènesulfonylhydrazine (4-MBSH) avec un bon rendement .
Activité antifongique
Le composé a été synthétisé et évalué pour son activité antifongique . L'activité antifongique variait considérablement en fonction des substituants .
Synthèse de la chalcone amide
Le composé a été synthétisé en deux étapes. Premièrement, la N-(4-acétylphényl)quinoléine-3-carboxamide a été synthétisée par réaction de l'acide quinoléine-3-carboxylique et du chlorure de thionyle (SOCl2), suivie de l'addition de la 4-aminoacétophénone. Ensuite, une réaction de Claisen-Schmidt typique a été réalisée entre le composé et le pipéronal en utilisant une solution de KOH comme catalyseur dans l'éthanol, sous irradiation ultrasonique .
Synthèse de 2-aminoacétamides et de 2-(hétéroarylsulfanyl)acétamides
Le composé a été utilisé pour synthétiser des dérivés N-{[4-(1,3-benzodioxol-5-yl)tétrahydro-2H-pyran-4-yl]méthyl}-substitués de 2-amino- et de 2-sulfanylacétamide . Les composés synthétisés ont été évalués pour leur activité antioxydante .
Mécanisme D'action
Target of Action
Similar compounds have been shown to have antitumor effects , suggesting that the targets could be related to cell cycle regulation or apoptosis pathways.
Mode of Action
It’s worth noting that similar compounds have been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression, leading to cell death.
Result of Action
Similar compounds have been shown to induce apoptosis and cause cell cycle arrest , suggesting that this compound may have similar effects.
Propriétés
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-1-methyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-19-10-12(8-16(19)20)17(21)18-6-2-3-7-22-13-4-5-14-15(9-13)24-11-23-14/h4-5,9,12H,6-8,10-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORIOKFWNXFYTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2526203.png)
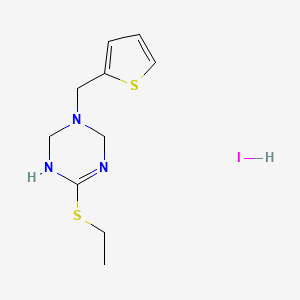
![6-(4-Fluorophenyl)-2-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2526205.png)


![4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B2526211.png)
![2-(3-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2526214.png)

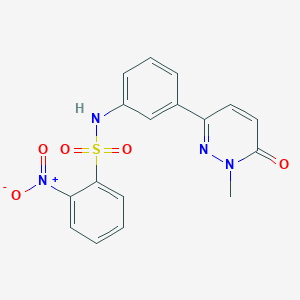
![2-[[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2526218.png)
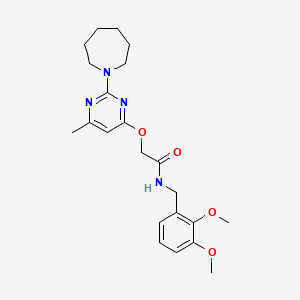
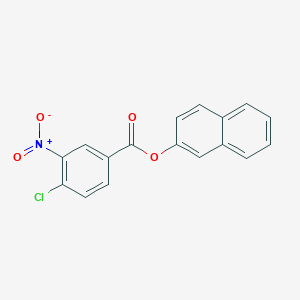
![N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2526223.png)
